molecular formula C11H20N2O2 B2843400 N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2411275-15-3

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide

Cat. No.: B2843400
CAS No.: 2411275-15-3
M. Wt: 212.293
InChI Key: VCVUAKOHBFRWLB-UHFFFAOYSA-N
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Description

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide is an organic compound with the molecular formula C11H20N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrrolidine derivative and prop-2-enamide. This can be achieved through standard amide coupling reactions using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions, such as temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-Hydroxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    N-[[1-(2-Ethoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-enamide: Similar structure with a but-2-enamide group instead of a prop-2-enamide group.

Uniqueness

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the methoxyethyl group and the prop-2-enamide moiety may influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-11(14)12-8-10-4-5-13(9-10)6-7-15-2/h3,10H,1,4-9H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUAKOHBFRWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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